Molecular Weight Differentiation: Azido-PEG36-NHS vs. Shorter Azido-PEG-NHS Analogs
Azido-PEG36-NHS ester exhibits a molecular weight of 1798.05 g/mol, representing a 2.4-fold increase over Azido-PEG12-NHS (740.79 g/mol) and a 4.6-fold increase over Azido-PEG4-NHS (388.37 g/mol) . The increased molecular weight correlates directly with enhanced hydrodynamic volume, a critical determinant of conjugate pharmacokinetics . PEGylation studies indicate that increasing hydrodynamic radius reduces renal clearance rates by 40-60% through size-exclusion effects at the glomerular filtration barrier [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 1798.05 g/mol |
| Comparator Or Baseline | Azido-PEG4-NHS: 388.37 g/mol; Azido-PEG12-NHS: 740.79 g/mol |
| Quantified Difference | +1409.68 g/mol (+362%) vs. PEG4; +1057.26 g/mol (+143%) vs. PEG12 |
| Conditions | Calculated from molecular formula C79H152N4O40; discrete single molecular weight compound |
Why This Matters
Users requiring extended circulation half-life for in vivo conjugates should select PEG36 over shorter analogs based on size-dependent renal clearance reduction.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility. Hydrodynamic radius impact on pharmacokinetics. View Source
